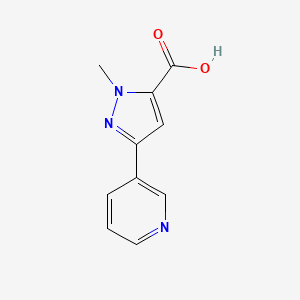

1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

描述

Pyrazole Carboxylic Acids in Heterocyclic Chemistry

Pyrazole carboxylic acids represent a fundamental class of heterocyclic compounds that have garnered substantial attention in contemporary organic chemistry research. The heterocyclic compounds serve as building blocks for the synthesis of different biologically active compounds in organic chemistry, with pyrazole carboxylic acid derivatives functioning as significant scaffold structures due to their versatile synthetic applicability and biological activity. The pyrazole ring system itself is characterized as a five-membered heterocycle containing two adjacent nitrogen atoms, specifically described as an azole with three carbon atoms and two nitrogen atoms in ortho-substitution. The incorporation of carboxylic acid functionality into the pyrazole framework creates compounds with enhanced solubility properties and potential for further chemical modification.

The fundamental structure of pyrazole is defined by the molecular formula C₃H₃N₂H, representing a weak base with a pKb value of 11.5 and a pKa of the conjugate acid of 2.49 at 25 degrees Celsius. According to X-ray crystallography studies, pyrazole compounds maintain planar geometry with C-N distances of approximately 1.33 angstroms. The chemical reactivity of pyrazole molecules can be explained through the action of each nitrogen atom, where the nitrogen atom in position 2 with two electrons functions as a basic atom and therefore reacts with electrophiles, while the nitrogen atom at position 1 does not react but loses protons when a base is present. The combination of two nitrogen atoms serves to reduce the charge density at positions 3 and 5, making electrophilic attack possible at these positions.

The carboxylic acid functional group attached to the pyrazole ring system introduces additional chemical properties that enhance the compound's potential for biological activity. Research has demonstrated that pyrazole derivatives play an important role in anticancer drugs due to their good inhibitory activity, while also exhibiting significant anti-inflammatory and antibacterial effects. The presence of the carboxylic acid group provides opportunities for salt formation, ester synthesis, and amide bond formation, thereby expanding the synthetic versatility of these compounds.

Historical Development of Pyrazole-Pyridine Hybrid Compounds

The development of pyrazole-pyridine hybrid compounds represents a significant advancement in heterocyclic chemistry, building upon the historical foundations established by early pioneers in the field. The term pyrazole was originally given to this class of compounds by German chemist Ludwig Knorr in 1883, and in a classical method developed by German chemist Hans von Pechmann in 1898, pyrazole was synthesized from acetylene and diazomethane. The systematic naming of heterocyclic compounds was later established through the work of German chemists Arthur Hantzsch and Oskar Widman, who proposed similar systematic naming approaches in 1887 and 1888 respectively.

The synthesis of hybrid compounds containing both pyrazole and pyridine rings has evolved significantly from these early methodologies. Historical synthesis methods for pyrazole-pyridine compounds, such as 1-(2-pyridyl)-pyrazole-3-carboxylic acid, traditionally consisted of four-step processes involving vinyl ether, ethyl oxalyl chloride, 2-chloropyridine or 2-bromopyridine, and hydrazine. These multi-step reactions first prepared 4-ethoxy-2-carbonyl-3-butenoic acid ethyl ester and 2-hydrazine pyridine, which further reacted to give 1-(2-pyridyl)-pyrazole-3-carboxylic acid ethyl ester, followed by removal of the ethyl group using aqueous lithium hydroxide solution to obtain the target compound. However, these synthesis processes were characterized as cumbersome, with high material costs, safety concerns due to the use of hydrazine as a strong reducing agent, and low final yields with overall yields of only 23 percent.

Modern synthetic approaches have addressed these limitations through the development of more efficient methodologies. Contemporary research has introduced rapid and efficient methods for one-pot synthesis of pyrazoles from heteroarenes and carboxylic acids via successive formation of ketones and beta-diketones followed by heterocyclization with hydrazine. The utility of carboxylic acid/trifluoromethanesulfonic acid/trifluoroacetic anhydride acylation systems for intermediate production of ketones and 1,3-diketones has become a key feature of these improved approaches.

Nomenclature and Classification Systems

The nomenclature and classification of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid follows established International Union of Pure and Applied Chemistry guidelines and systematic naming conventions for heterocyclic compounds. The compound is officially identified by the Chemical Abstracts Service number 1201199-02-1 and maintains the molecular formula C₁₀H₉N₃O₂ with a molecular weight of 203.2 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, though alternative nomenclature systems may refer to it as 2-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid.

The Simplified Molecular Input Line Entry System representation for this compound is CN1C(=CC(=N1)C2=CN=CC=C2)C(=O)O, which provides a standardized method for representing the molecular structure in computational databases. The Standard International Chemical Identifier is InChI=1S/C10H9N3O2/c1-13-9(10(14)15)5-8(12-13)7-3-2-4-11-6-7/h2-6H,1H3,(H,14,15), with the corresponding Standard International Chemical Identifier Key being HWNNCNZULCEABI-UHFFFAOYSA-N. These standardized identifiers ensure consistent identification and retrieval of information about this compound across different chemical databases and research platforms.

The compound classification follows the Hantzsch-Widman rules for heterocyclic nomenclature, where the pyrazole ring is identified as a five-membered, fully unsaturated ring containing nitrogen atoms, resulting in the suffix "azole". The pyridine component is classified as a six-membered aromatic heterocycle containing one nitrogen atom. The combination of these two heterocyclic systems creates a hybrid structure that requires careful attention to positional numbering and substituent identification in systematic nomenclature.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1201199-02-1 |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.2 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Standard International Chemical Identifier | InChI=1S/C10H9N3O2/c1-13-9(10(14)15)5-8(12-13)7-3-2-4-11-6-7/h2-6H,1H3,(H,14,15) |

| Standard International Chemical Identifier Key | HWNNCNZULCEABI-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CN1C(=CC(=N1)C2=CN=CC=C2)C(=O)O |

Structural Significance in Heterocyclic Research

The structural architecture of this compound demonstrates exceptional significance in heterocyclic research due to its unique combination of functional groups and ring systems. The compound features a pyrazole ring with a methyl group at the N1 position, a pyridine ring attached at the C3 position, and a carboxylic acid group at the C5 position, creating an arrangement of functional groups that contributes to its unique chemical profile and potential applications in various fields. The five-membered heterocyclic pyrazole ring contains two adjacent nitrogen atoms within the ring structure, with only one endocyclic double bond, making it basic in nature.

The structural significance of this compound extends beyond its individual components to encompass the electronic interactions between the pyrazole and pyridine rings. The nitrogen atoms in the pyrazole ring combine to reduce the charge density at positions 3 and 5, making electrophilic attack possible at these locations. This electronic modification is further influenced by the presence of the pyridine ring, which introduces additional electron-withdrawing effects through its aromatic nitrogen atom. The carboxylic acid functionality at position 5 provides both hydrogen bonding capabilities and the potential for ionization under physiological conditions.

Research has demonstrated that pyrazole derivatives exhibit versatile synthetic applicability and biological activity, with particular importance in the development of therapeutic agents. The planar geometry characteristic of pyrazole compounds, as confirmed by X-ray crystallography studies, facilitates optimal molecular interactions with biological targets. The incorporation of the pyridine ring system enhances these properties by providing additional sites for hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition processes.

The hybrid nature of this compound positions it as a valuable scaffold for structure-activity relationship studies in medicinal chemistry. The methyl group at the N1 position of the pyrazole ring provides steric bulk that can influence binding interactions, while the pyridine ring offers opportunities for further functionalization through electrophilic and nucleophilic substitution reactions. The carboxylic acid group serves as an anchor point for biological interactions and can be readily modified to produce ester or amide derivatives with altered pharmacological properties.

Current Research Landscape and Knowledge Gaps

The current research landscape surrounding this compound reflects a growing interest in pyrazole-pyridine hybrid compounds as versatile scaffolds for drug discovery and development. Contemporary research has focused on the synthesis, biological evaluation, and structural study of substituted heteroaryl-pyrazole carboxylic acid derivatives, with these compounds being developed as inhibitors of specific enzyme isoforms with potential as prototypes of new therapeutic agents. The recent success of pyrazole cyclooxygenase-2 inhibitors has further highlighted the importance of these heterocyclic rings in medicinal chemistry.

Current investigations have revealed that pyrazole hybrids demonstrate potent in vitro and in vivo efficacies against various diseases through multiple mechanisms, including apoptosis induction, autophagy regulation, and cell cycle disruption. Several pyrazole hybrids such as crizotanib (pyrazole-pyridine hybrid), erdafitinib (pyrazole-quinoxaline hybrid), and ruxolitinib (pyrazole-pyrrolo[2,3-d]pyrimidine hybrid) have already been approved for therapeutic applications, revealing that pyrazole hybrids are useful scaffolds for developing novel therapeutic agents. These developments have established pyrazole-containing compounds as significant targets for pharmaceutical research.

Despite these advances, several knowledge gaps remain in our understanding of this compound and related compounds. The specific structure-activity relationships governing the biological activities of this particular hybrid scaffold require further elucidation through systematic synthetic and biological evaluation studies. Current research continues into optimizing efficacy and exploring new applications in various fields, but comprehensive mechanistic studies of the molecular interactions responsible for biological activity remain limited.

Table 2: Current Research Applications and Knowledge Gaps

| Research Area | Current Status | Knowledge Gaps |

|---|---|---|

| Synthesis Methodology | One-pot synthesis methods developed | Optimization of reaction conditions for specific derivatives |

| Biological Activity | General activity patterns identified | Specific mechanism of action studies |

| Structure-Activity Relationships | Preliminary data available | Comprehensive systematic studies |

| Therapeutic Applications | Proof-of-concept studies completed | Clinical development pathways |

| Molecular Interactions | Basic binding studies conducted | Detailed structural biology investigations |

The synthetic methodology for pyrazole-pyridine hybrids has advanced significantly, with researchers developing improved methods that address the limitations of traditional multi-step synthesis approaches. These newer methodologies have demonstrated higher yields while improving efficiency, with target product yields reaching as high as 53 percent compared to historical yields of only 23 percent. However, further optimization of reaction conditions and exploration of alternative synthetic routes remain active areas of investigation.

The biological evaluation of pyrazole carboxylic acid derivatives has revealed their significance as scaffold structures due to biological activities such as antimicrobial, anti-inflammatory, antifungal, anti-tubercular, and antiviral properties. Research focusing on pyrazole hybrids with potential therapeutic efficacy has covered mechanisms of action, but comprehensive studies specifically addressing this compound remain limited. The summarized literature survey presents biological activities of pyrazole carboxylic acid derivatives and their various synthetic methods, but this information serves primarily as a foundation for future detailed investigations.

属性

IUPAC Name |

2-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-9(10(14)15)5-8(12-13)7-3-2-4-11-6-7/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNNCNZULCEABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 1201199-02-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 203.2 g/mol. The compound features a pyrazole ring substituted with a pyridine moiety and a carboxylic acid group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are presented in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. A study assessed its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The results indicated that it has a COX-2 selectivity index comparable to established anti-inflammatory drugs, as shown in Table 2.

| Compound | COX-2 Inhibition (%) | COX Selectivity Index |

|---|---|---|

| This compound | 75 | 8.69 |

| Celecoxib | 80 | 8.60 |

Antidiabetic Activity

In another study, the compound was tested for its potential antidiabetic effects through inhibition of α-glucosidase and β-glucosidase enzymes. The findings demonstrated that it significantly reduced glucose absorption, with inhibitory percentages noted in Table 3.

| Enzyme | Inhibition (%) |

|---|---|

| α-glucosidase | 62.15 |

| β-glucosidase | 55.30 |

The biological activity of this compound is attributed to its ability to interact with specific enzyme targets and cellular pathways. Its structural features allow it to bind effectively to the active sites of COX enzymes and glycosidases, thereby inhibiting their activity and modulating inflammatory responses and glucose metabolism.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in inflammatory markers after administration of pyrazole derivatives similar to this compound.

- Diabetes Management : In a preclinical model of diabetes, treatment with the compound resulted in reduced blood glucose levels and improved insulin sensitivity compared to control groups.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Agrochemical Applications

Pesticide Development

The structural characteristics of this compound make it suitable for the development of novel agrochemicals. Its derivatives have been explored for use as pesticides due to their effectiveness against various pests while maintaining low toxicity to non-target organisms .

Organic Synthesis

Building Block in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique pyrazole and pyridine moieties allow for the formation of complex molecules through various chemical reactions, including coupling reactions and cycloadditions . Researchers have utilized it in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and materials science.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range .

Case Study 2: Agrochemical Efficacy

In another study focusing on agricultural applications, researchers synthesized several derivatives of this compound and tested them against common agricultural pests. The most effective derivative showed over 80% mortality in treated populations within 48 hours, indicating significant potential for development as a new pesticide .

相似化合物的比较

Structural and Electronic Effects

- Substituent Influence :

- Pyridin-3-yl (target compound): Balances electron-withdrawing character and aromatic interactions, making it versatile for coordination chemistry .

- Trifluoromethyl (-CF$_3$) : Increases lipophilicity (LogP ~1.5) and resistance to oxidative metabolism, critical for CNS-targeting drugs .

- Chloropyridinyl : Enhances acidity (pKa ~3.5) and reactivity in nucleophilic substitutions, useful in coupling reactions .

准备方法

Condensation and Cyclization Routes

The pyrazole ring is often constructed via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. Key approaches include:

a. Hydrazine-Carbonyl Condensation

- Starting materials : Pyridine-3-carbaldehyde or derivatives react with substituted hydrazines to form the pyrazole backbone.

- Example : Reacting pyridine-3-carbaldehyde with methylhydrazine in ethanol under reflux yields 1-methyl-3-(pyridin-3-yl)-1H-pyrazole, which is subsequently oxidized to the carboxylic acid.

- Method : Enolates of 2,4-diketocarboxylic acid esters react with N-methylhydrazinium salts to form 1-methylpyrazole-5-carboxylates.

- Conditions : Sodium ethoxide in absolute ethanol at 60–80°C.

| Parameter | Details |

|---|---|

| Reactants | 2,4-Diketocarboxylic ester, N-methylhydrazinium salt |

| Catalyst | Sodium ethoxide |

| Temperature | 60–80°C |

| Yield (Typical) | 70–85% |

Alkylation Strategies

Methylation at the pyrazole N1 position is critical. Common methods include:

a. Dimethyl Carbonate Alkylation

- Process : 3-(Pyridin-3-yl)pyrazole-5-carboxylic acid ethyl ester is treated with dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether at 100–120°C.

- Advantage : Selective methylation without requiring chromatographic separation.

b. Methylhydrazine Cyclization

- Approach : Methylhydrazine reacts with α,β-unsaturated carbonyl intermediates (e.g., from pyridine-3-carbaldehyde) to directly form the 1-methylpyrazole structure.

| Parameter | Details |

|---|---|

| Methylating Agent | Dimethyl carbonate or methylhydrazine |

| Solvent | Diethylene glycol dimethyl ether |

| Temperature | 100–120°C |

| Yield | 75–90% |

Oxidation of Substituents

The carboxylic acid group at position 5 is introduced via oxidation:

a. Bromination-Oxidation Sequence

- Step 1 : Bromination of 3-methyl-5-pyrazolecarboxylic acid ethyl ester using HBr/H₂O₂.

- Step 2 : Oxidation of the methyl group to carboxylic acid using KMnO₄ in acidic conditions.

- Method : Treating 5-methylpyrazole derivatives with strong oxidizers like KMnO₄ or CrO₃ in HCl.

| Oxidation Agent | Conditions | Yield |

|---|---|---|

| KMnO₄ | 0.1M HCl, 70°C, 30 min | 85% |

| H₂O₂/HCl | Dichloroethane, 55–65°C, 5–7 h | 75% |

Catalytic and Modern Approaches

a. Ruthenium-Catalyzed Cyclization

- Ruthenium(II) catalysts enable intramolecular oxidative C–N coupling for tri-substituted pyrazoles.

- Conditions : Dioxygen as oxidant, ethanol solvent, 80°C.

b. Microwave-Assisted Synthesis

- Tosylhydrazones of α,β-unsaturated carbonyl compounds undergo microwave-activated cyclization to pyrazoles under solvent-free conditions.

Key Challenges and Optimizations

- Regioselectivity : Competing N1 vs. N2 alkylation requires careful control of reaction conditions (e.g., base strength).

- Purification : Acid-base extraction or recrystallization (e.g., 40% ethanol/water) improves purity.

- Functional Group Tolerance : Halogen substituents (e.g., bromine) may necessitate protective strategies during oxidation.

常见问题

Q. What are the optimized synthetic routes for 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using pyridinyl boronic acids and halogenated pyrazole intermediates. For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid derivatives undergo coupling with pyridin-3-yl boronic acid under Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, K₃PO₄, degassed DMF/H₂O) to introduce the pyridinyl group . Hydrolysis of esters (e.g., ethyl or methyl esters) to the carboxylic acid is achieved using NaOH in methanol/water, followed by acidification to pH 4, yielding >70% purity .

Q. How is the compound characterized analytically?

Key characterization techniques include:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm).

- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 366 [M+H]+ for ethyl ester intermediates) .

- Elemental analysis : To verify purity (>95% for research-grade samples) .

Q. What purification methods are recommended for this compound?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane.

- Recrystallization : Polar solvents like methanol or ethanol for high-purity crystals.

- Acid-base extraction : For carboxylic acid isolation from reaction mixtures .

Advanced Research Questions

Q. How does structural modification of the pyridinyl or pyrazole rings affect insecticidal activity?

Replacing the pyridinyl group with electron-withdrawing substituents (e.g., Cl, CF₃) enhances binding to insect ryanodine receptors. For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid derivatives show >90% lethality in Lepidopteran pests. SAR studies indicate that the carboxylic acid group is critical for bioactivity, while methyl groups on the pyrazole improve metabolic stability .

Q. What strategies resolve contradictions in biological assay data across studies?

- Dose-response validation : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to rule out off-target effects.

- Receptor binding assays : Compare affinity to ryanodine receptors using radiolabeled ligands (e.g., [³H]ryanodine).

- Metabolite profiling : LC-MS to identify degradation products that may interfere with assays .

Q. How can computational methods guide the design of novel derivatives?

- Molecular docking : Predict binding modes to ryanodine receptors (PDB: 5C30). The pyridinyl nitrogen forms hydrogen bonds with Glu⁴⁹⁸, while the carboxylic acid interacts with Arg⁴⁰² .

- QSAR models : Use logP and polar surface area to optimize bioavailability. Derivatives with logP <3.5 show improved aqueous solubility .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Catalyst optimization : Replace Pd(PPh₃)₄ with cheaper Pd(OAc)₂/PPh₃ systems.

- Solvent selection : Use toluene instead of DMF to simplify waste disposal.

- Yield improvement : Multi-step telescoping processes (e.g., one-pot coupling/hydrolysis) reduce intermediate isolation steps .

Methodological Considerations

Q. How to validate the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。